![molecular formula C14H19N B1277668 2-tert-butyl-7-ethyl-1H-indole CAS No. 900640-45-1](/img/structure/B1277668.png)
2-tert-butyl-7-ethyl-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-tert-butyl-7-ethyl-1H-indole” is a chemical compound with the molecular formula C14H19N . It is a derivative of indole, which is a significant heterocyclic system in natural products and drugs . Indole derivatives are important types of molecules and natural products and play a main role in cell biology .
Molecular Structure Analysis
The molecular structure of “2-tert-butyl-7-ethyl-1H-indole” can be represented by the InChI string: InChI=1S/C12H15N/c1-12(2,3)11-8-9-6-4-5-7-10(9)13-11/h4-8,13H,1-3H3
. This indicates the presence of 14 carbon atoms, 19 hydrogen atoms, and 1 nitrogen atom in the molecule .
Physical And Chemical Properties Analysis
The physical and chemical properties of “2-tert-butyl-7-ethyl-1H-indole” include a molecular weight of 173.25 g/mol, an XLogP3 of 3.8, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 0, a rotatable bond count of 1, an exact mass of 173.120449483 g/mol, a monoisotopic mass of 173.120449483 g/mol, a topological polar surface area of 15.8 Ų, a heavy atom count of 13, and a complexity of 180 .
Scientific Research Applications
Role in Synthesis of Alkaloids
Indole derivatives, including “2-tert-butyl-7-ethyl-1H-indole”, are prevalent moieties present in selected alkaloids . They play a significant role in cell biology and are important types of molecules and natural products .
Biologically Active Compounds
Indole derivatives have been applied as biologically active compounds for the treatment of various health conditions. They have been used in the treatment of cancer cells, microbes, and different types of disorders in the human body .
Antiviral Properties
Indole derivatives possess antiviral properties, making them useful in the development of antiviral drugs .
Anti-inflammatory Properties
They also exhibit anti-inflammatory properties, which can be harnessed in the treatment of various inflammatory conditions .
Anticancer Properties
Indole derivatives have shown potential in cancer treatment due to their anticancer properties .
Antioxidant Properties
These compounds also possess antioxidant properties, which can be beneficial in combating oxidative stress in the body .
Antimicrobial Properties
The antimicrobial properties of indole derivatives make them effective in the treatment of various microbial infections .
Antidiabetic Properties
Indole derivatives have been found to possess antidiabetic properties, making them potential candidates for the development of antidiabetic drugs .
Future Directions
Indole derivatives, including “2-tert-butyl-7-ethyl-1H-indole”, hold promise for future research due to their diverse biological activities and potential therapeutic applications . The development of novel synthesis methods and further investigation into their mechanisms of action could lead to the discovery of new drugs and treatments .
properties
IUPAC Name |
2-tert-butyl-7-ethyl-1H-indole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N/c1-5-10-7-6-8-11-9-12(14(2,3)4)15-13(10)11/h6-9,15H,5H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWZODHPZMHYREZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC2=C1NC(=C2)C(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001280227 |
Source
|
Record name | 2-(1,1-Dimethylethyl)-7-ethyl-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001280227 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-tert-butyl-7-ethyl-1H-indole | |
CAS RN |
900640-45-1 |
Source
|
Record name | 2-(1,1-Dimethylethyl)-7-ethyl-1H-indole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=900640-45-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(1,1-Dimethylethyl)-7-ethyl-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001280227 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.